3-Bromo-2-methyl-5-nitropyridine
Overview
Description
3-Bromo-2-methyl-5-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position, a methyl group at the second position, and a nitro group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-methyl-5-nitropyridine can be synthesized through several methods. One common approach involves the bromination of 2-methyl-5-nitropyridine. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .
Another method involves the nitration of 3-bromo-2-methylpyridine. This process uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the fifth position .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Hydrazine hydrate or catalytic hydrogenation with palladium on carbon.
Coupling: Palladium catalysts and arylboronic acids under mild conditions.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 3-Bromo-2-methyl-5-aminopyridine.
Coupling: Biaryl derivatives with diverse functional groups.
Scientific Research Applications
3-Bromo-2-methyl-5-nitropyridine is utilized in several scientific research areas:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-5-nitropyridine depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . In biological systems, its mechanism may involve interaction with specific molecular targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylpyridine
- 2-Methyl-5-nitropyridine
- 3-Bromo-5-nitropyridine
- 2-Methyl-3-nitropyridine
Uniqueness
3-Bromo-2-methyl-5-nitropyridine is unique due to the simultaneous presence of bromine, methyl, and nitro groups on the pyridine ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
3-bromo-2-methyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAOQTGMEGSRLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594048 | |
Record name | 3-Bromo-2-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186593-42-0 | |
Record name | 3-Bromo-2-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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